2-methyl-1H-imidazole-4-carbaldehyde oxime
Overview
Description
2-Methyl-1H-imidazole-4-carbaldehyde oxime is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the second position, a carbaldehyde group at the fourth position, and an oxime group attached to the carbaldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-imidazole-4-carbaldehyde oxime typically involves the following steps:
Formation of 2-methyl-1H-imidazole-4-carbaldehyde: This can be achieved through the reaction of imidazole with formaldehyde under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-imidazole-4-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-methyl-1H-imidazole-4-carbaldehyde nitro derivative.
Reduction: Formation of 2-methyl-1H-imidazole-4-carbaldehyde amine derivative.
Substitution: Formation of various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-1H-imidazole-4-carbaldehyde oxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-1H-imidazole-4-carbaldehyde oxime is largely dependent on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, which is useful in catalysis and materials science .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-imidazole-4-carbaldehyde: Lacks the oxime group but shares the imidazole core and methyl substitution.
4-Methyl-5-imidazolecarboxaldehyde: Similar structure but with different substitution patterns.
2-Imidazolecarboxaldehyde: Similar imidazole core but lacks the methyl group.
Uniqueness
2-Methyl-1H-imidazole-4-carbaldehyde oxime is unique due to the presence of both the oxime and carbaldehyde functional groups, which provide distinct reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
N-[(2-methyl-1H-imidazol-5-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4-6-2-5(8-4)3-7-9/h2-3,9H,1H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJYUXHUESWCOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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